molecular formula C17H18ClN3O4S B11190227 N-(4-chlorophenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide

N-(4-chlorophenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide

Cat. No.: B11190227
M. Wt: 395.9 g/mol
InChI Key: ITRRWEMXDBAQLU-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides. It features a complex structure with multiple functional groups, including a chlorophenyl group, a pyrrolidinylsulfonyl group, and a pyridinyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridinyl Core: Starting with a pyridine derivative, various functional groups are introduced through substitution reactions.

    Introduction of the Pyrrolidinylsulfonyl Group: This step may involve the reaction of a pyrrolidine derivative with a sulfonyl chloride in the presence of a base.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorophenyl and pyridinyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or Lewis acids for electrophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for therapeutic properties, including anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-[2-oxo-3-(morpholin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide
  • N-(4-chlorophenyl)-2-[2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide

Uniqueness

N-(4-chlorophenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its pyrrolidinylsulfonyl group, in particular, may influence its reactivity and interaction with biological targets.

Properties

Molecular Formula

C17H18ClN3O4S

Molecular Weight

395.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide

InChI

InChI=1S/C17H18ClN3O4S/c18-13-5-7-14(8-6-13)19-16(22)12-20-9-3-4-15(17(20)23)26(24,25)21-10-1-2-11-21/h3-9H,1-2,10-12H2,(H,19,22)

InChI Key

ITRRWEMXDBAQLU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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